molecular formula C17H12N2O B1622292 [2,2'-Bipyridin]-4-yl-phenyl-methanone CAS No. 339155-02-1

[2,2'-Bipyridin]-4-yl-phenyl-methanone

Cat. No.: B1622292
CAS No.: 339155-02-1
M. Wt: 260.29 g/mol
InChI Key: FLBATFCUHZCCCS-UHFFFAOYSA-N
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Description

[2,2’-Bipyridin]-4-yl-phenyl-methanone is an organic compound that features a bipyridine moiety linked to a phenyl group via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridin]-4-yl-phenyl-methanone typically involves the coupling of bipyridine derivatives with phenyl ketones. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . Another approach involves the Stille coupling, which employs tin reagents and palladium catalysts . These reactions are usually carried out under inert atmospheres and at elevated temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of [2,2’-Bipyridin]-4-yl-phenyl-methanone may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of recyclable catalysts and green solvents is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridin]-4-yl-phenyl-methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[2,2’-Bipyridin]-4-yl-phenyl-methanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of [2,2’-Bipyridin]-4-yl-phenyl-methanone primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. These metal complexes can participate in redox reactions, catalysis, and electron transfer processes. The phenyl group can influence the electronic properties of the compound, enhancing its reactivity and stability in various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

phenyl-(2-pyridin-2-ylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c20-17(13-6-2-1-3-7-13)14-9-11-19-16(12-14)15-8-4-5-10-18-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBATFCUHZCCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376240
Record name [2,2'-Bipyridin]-4-yl-phenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339155-02-1
Record name [2,2'-Bipyridin]-4-yl-phenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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